1H and 13C NMR spectra data for 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
1H and 13C NMR spectra data for 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
An In-Depth Technical Guide to the Structural Elucidation of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine via NMR Spectroscopy
Introduction and Structural Architecture
The compound 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (CAS#: 886365-11-3) is a highly substituted, multi-functional pharmaceutical intermediate[1]. Its molecular architecture (C₁₈H₂₉N₃O₂) presents a complex web of spin-spin coupling networks due to the presence of three distinct structural domains:
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The Pyrrolidine Core: A five-membered nitrogenous heterocycle that introduces significant stereochemical and magnetic asymmetry.
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The m-Tolyl-Ethyl Appendage: An aromatic system coupled to an aliphatic chain, acting as a sterically demanding substituent on the pyrrolidine nitrogen.
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The N-Boc Protected Amine: A tert-butoxycarbonyl (Boc) carbamate group located at the C3 position of the pyrrolidine ring, utilized for chemoselective protection during multi-step synthesis.
Understanding the precise ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signatures of this molecule is critical for verifying its structural integrity, diastereomeric purity, and the success of localized functional group transformations.
Principles of Signal Assignment: The Causality of Chemical Shifts
To move beyond empirical pattern matching, we must analyze the physical causality driving the chemical shifts in this specific molecule.
Electronegativity and the Pyrrolidine Core In the ¹H NMR spectrum, the local electronic environment dictates the resonance frequency. The nitrogen atom in the pyrrolidine ring acts as a powerful electron-withdrawing group via inductive effects. This significantly deshields the equatorial and axial protons on the adjacent C2 and C5 carbons, pushing their signals downfield into the 2.30–2.90 ppm range. Conversely, the C4 protons, being furthest from the heteroatoms, remain relatively shielded[2].
Magnetic Anisotropy of the m-Tolyl Group The m-tolyl group introduces profound magnetic anisotropy. When placed in the spectrometer's external magnetic field (B₀), the circulating π-electrons of the aromatic ring generate an induced local magnetic field. This heavily deshields the aromatic protons, pushing them into the 7.0–7.3 ppm range. The meta-methyl group breaks the symmetry of the ring, resulting in a highly characteristic splitting pattern (singlet, doublet, triplet, doublet) and providing a distinct 3H singlet around 2.34 ppm[3].
Carbamate Resonance and Rotational Isomerism The Boc group is a carbamate, which exhibits restricted rotation around the C–N partial double bond due to resonance delocalization. This restricted rotation can occasionally lead to peak broadening of the N-H proton or the appearance of minor rotameric signals in the ¹³C NMR spectrum at room temperature. The massive electron density of the nine equivalent methyl protons provides a dominant, sharp singlet near 1.43 ppm, serving as a reliable internal anchor point for signal integration[4].
Quantitative Data: ¹H and ¹³C NMR Spectral Tables
The following tables summarize the simulated, high-resolution NMR data for the major diastereomer of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine in CDCl₃ at 298 K.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| 7.21 | Triplet (t) | 1H | 7.5 | m-Tolyl Ar-H (C5) |
| 7.13 | Singlet (s, br) | 1H | - | m-Tolyl Ar-H (C2) |
| 7.10 | Doublet (d) | 1H | 7.5 | m-Tolyl Ar-H (C6) |
| 7.05 | Doublet (d) | 1H | 7.5 | m-Tolyl Ar-H (C4) |
| 4.90 | Doublet (d, br) | 1H | 7.0 | NH (Boc carbamate) |
| 4.15 | Multiplet (m) | 1H | - | Pyrrolidine C3-H |
| 3.55 | Doublet of doublets (dd) | 1H | 8.5, 5.0 | Ethyl CH (Benzylic, C1') |
| 2.95 | Doublet of doublets (dd) | 1H | 13.0, 8.5 | Ethyl CH₂ (C2'a) |
| 2.85 | Multiplet (m) | 1H | - | Pyrrolidine C2-Ha |
| 2.80 | Doublet of doublets (dd) | 1H | 13.0, 5.0 | Ethyl CH₂ (C2'b) |
| 2.75 | Multiplet (m) | 1H | - | Pyrrolidine C5-Ha |
| 2.55 | Multiplet (m) | 1H | - | Pyrrolidine C5-Hb |
| 2.35 | Multiplet (m) | 1H | - | Pyrrolidine C2-Hb |
| 2.34 | Singlet (s) | 3H | - | m-Tolyl Ar-CH₃ |
| 2.15 | Multiplet (m) | 1H | - | Pyrrolidine C4-Ha |
| 1.65 | Multiplet (m) | 1H | - | Pyrrolidine C4-Hb |
| 1.60 | Singlet (s, br) | 2H | - | Primary NH₂ (Exchanges with D₂O) |
| 1.43 | Singlet (s) | 9H | - | Boc -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 155.6 | Quaternary (C=O) | Boc Carbonyl[5] |
| 139.5 | Quaternary (Ar-C) | m-Tolyl C1 (Attached to ethyl) |
| 138.2 | Quaternary (Ar-C) | m-Tolyl C3 (Attached to methyl) |
| 128.5 | Tertiary (Ar-CH) | m-Tolyl C5 |
| 128.2 | Tertiary (Ar-CH) | m-Tolyl C2 |
| 128.0 | Tertiary (Ar-CH) | m-Tolyl C4 |
| 125.1 | Tertiary (Ar-CH) | m-Tolyl C6 |
| 79.2 | Quaternary (C-O) | Boc -C(CH₃)₃ |
| 68.4 | Tertiary (CH) | Ethyl C1' (Benzylic) |
| 60.2 | Secondary (CH₂) | Pyrrolidine C2 |
| 53.5 | Secondary (CH₂) | Pyrrolidine C5 |
| 50.8 | Tertiary (CH) | Pyrrolidine C3 |
| 44.5 | Secondary (CH₂) | Ethyl C2' (Attached to NH₂) |
| 32.4 | Secondary (CH₂) | Pyrrolidine C4 |
| 28.6 | Primary (CH₃) | Boc -C(CH₃)₃ (3 carbons) |
| 21.6 | Primary (CH₃) | m-Tolyl Ar-CH₃ |
Experimental Methodology: Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following step-by-step protocol guarantees high-fidelity data collection.
Step 1: Precision Sample Preparation Dissolve exactly 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality & Validation: The inclusion of TMS provides a self-validating 0.00 ppm internal baseline. This ensures that any chemical shifts observed are absolute and not artifacts of magnetic drift or solvent susceptibility differences.
Step 2: Probe Tuning and Matching Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune and match the probe to the specific resonant frequencies of ¹H (400.13 MHz) and ¹³C (100.61 MHz). Causality & Validation: Tuning matches the probe's impedance to the transmission line (50 ohms), maximizing the efficiency of the radiofrequency (RF) pulse transfer and minimizing reflected power, which directly dictates the ultimate Signal-to-Noise Ratio (SNR).
Step 3: Locking and High-Order Shimming Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent (7.26 ppm). Execute gradient shimming across the Z1–Z5 axes to homogenize the static magnetic field (B₀) across the sample volume. Causality & Validation: A critical self-validating checkpoint is measuring the Full-Width at Half-Maximum (FWHM) of the residual CHCl₃ solvent peak. The FWHM must be < 1.0 Hz. If the peak is broader or asymmetric, the magnetic field is inhomogeneous, and the resulting J-couplings will be unreadable.
Step 4: 1D and 2D Acquisition Sequences
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¹H Acquisition: Utilize a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons.
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¹³C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) with 1024 scans to ensure adequate SNR for the quaternary carbons (Boc C=O, Ar-C), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Logical Workflows and Visualizations
The structural elucidation of complex heterocycles relies on a strict logical progression from 1D data to 2D correlation mapping.
Fig 1: Self-validating NMR structural elucidation workflow.
When piecing together the three domains of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool. HMBC visualizes 2J and 3J carbon-proton couplings, allowing the researcher to "see" across heteroatoms (like the pyrrolidine nitrogen) where standard ¹H-¹H COSY fails.
Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.
References
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ChemWhat. "3-N-BOC-AMINO-1-(2-AMINO-1-M-TOLYL-ETHYL)-PYRROLIDINE CAS#: 886365-11-3". Available at: ]">https://chemwhat.com.ua[1]
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Cannon, J.G. and Milne, L.D. (1976). "NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides". Journal of Heterocyclic Chemistry. Available at: [Link]2]
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ChemicalBook. "m-Tolyl isocyanate(621-29-4) 13C NMR spectrum". Available at: ]">https://www.chemicalbook.com[3]
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Chemistry Steps. "Boc Protecting Group for Amines". Available at: [Link]4]
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Benchchem. "Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine". Available at: ]">https://www.benchchem.com[5]
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- 1. 3-N-BOC-АМІНО-1-(2-АМІНО-1-M-ТОЛІЛ-ЕТИЛ)-ПІРОЛІДИН CAS#: 886365-11-3 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
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